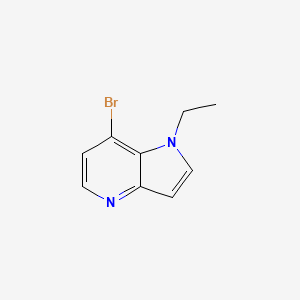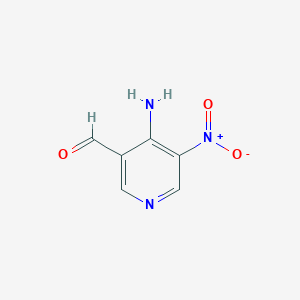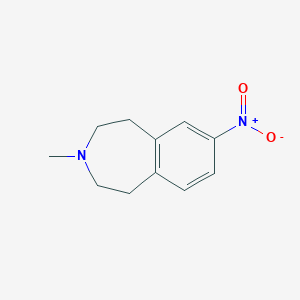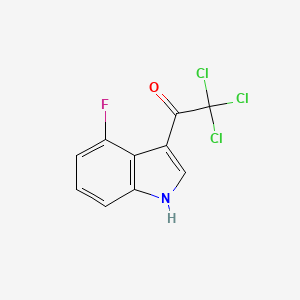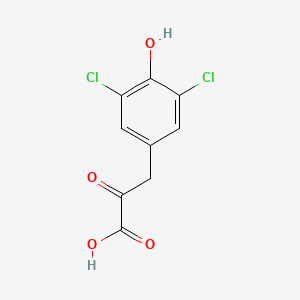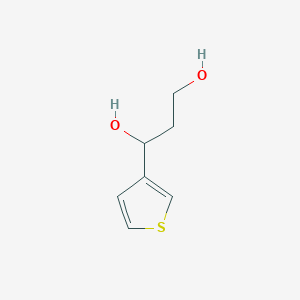
1-(Thiophen-3-yl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiophen-3-yl)propane-1,3-diol is an organic compound featuring a thiophene ring attached to a propane-1,3-diol moiety. Thiophene is a sulfur-containing heterocycle known for its aromatic properties and is widely used in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-3-yl)propane-1,3-diol typically involves the functionalization of thiophene derivatives. One common method is the reaction of thiophene-3-carboxaldehyde with a suitable diol under acidic or basic conditions to form the desired product. Another approach involves the use of thiophene-3-boronic acid in a Suzuki coupling reaction with a diol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Thiophen-3-yl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
Oxidation: Formation of thiophene-3-carboxylic acid derivatives.
Reduction: Formation of dihydrothiophene derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Applications De Recherche Scientifique
1-(Thiophen-3-yl)propane-1,3-diol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 1-(Thiophen-3-yl)propane-1,3-diol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary and are subject to ongoing research.
Comparaison Avec Des Composés Similaires
1-(Thiophen-3-yl)propane-1,3-diol can be compared with other thiophene derivatives such as:
Thiophene-2-carboxylic acid: Known for its use in organic synthesis and as a precursor for pharmaceuticals.
Thiophene-3-boronic acid: Widely used in Suzuki coupling reactions for the formation of carbon-carbon bonds.
2,5-Dimethylthiophene: Used in the synthesis of polymers and advanced materials.
The uniqueness of this compound lies in its specific structure, which combines the properties of a thiophene ring with a diol moiety, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C7H10O2S |
|---|---|
Poids moléculaire |
158.22 g/mol |
Nom IUPAC |
1-thiophen-3-ylpropane-1,3-diol |
InChI |
InChI=1S/C7H10O2S/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5,7-9H,1,3H2 |
Clé InChI |
OMOCPVDLPNCZMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1C(CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


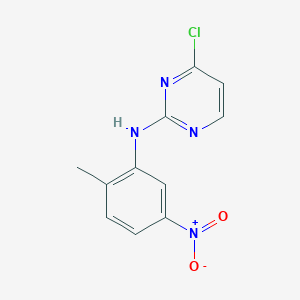
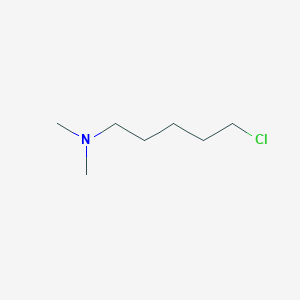
![6-Methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-amine](/img/structure/B13683346.png)


![5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13683363.png)
